molecular formula C3H9N3S B082095 4-Ethyl-3-thiosemicarbazide CAS No. 13431-34-0

4-Ethyl-3-thiosemicarbazide

Cat. No.: B082095
CAS No.: 13431-34-0
M. Wt: 119.19 g/mol
InChI Key: SKYYTGUCWARUCL-UHFFFAOYSA-N
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Description

4-Ethyl-3-thiosemicarbazide is an organic compound with the molecular formula C2H5NHCSNHNH2. It is a derivative of thiosemicarbazide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-thiosemicarbazide can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:

C2H5NH2+CS(NH2)2C2H5NHCSNHNH2\text{C2H5NH2} + \text{CS(NH2)2} \rightarrow \text{C2H5NHCSNHNH2} C2H5NH2+CS(NH2)2→C2H5NHCSNHNH2

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the thiosemicarbazide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylamine and thiourea derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

4-Ethyl-3-thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methyl-3-thiosemicarbazide
  • 4-Cyclohexyl-3-thiosemicarbazide
  • 4-(3-Nitrophenyl)-3-thiosemicarbazide

Comparison: 4-Ethyl-3-thiosemicarbazide is unique due to the presence of the ethyl group, which influences its reactivity and solubility. Compared to 4-Methyl-3-thiosemicarbazide, the ethyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The cyclohexyl and nitrophenyl derivatives, on the other hand, introduce bulkier substituents, which can significantly alter the compound’s properties and applications.

Properties

IUPAC Name

1-amino-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYTGUCWARUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065451
Record name Hydrazinecarbothioamide, N-ethyl-
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Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13431-34-0
Record name Ethylthiosemicarbazide
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Record name Hydrazinecarbothioamide, N-ethyl-
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Record name 4-Ethyl-3-thiosemicarbazide
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Record name Hydrazinecarbothioamide, N-ethyl-
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Record name 4-ethyl-3-thiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Ethyl-3-thiosemicarbazide commonly acts as a ligand, forming complexes with metal ions like Copper (II). This interaction stems from the compound's ability to donate electrons from its sulfur and nitrogen atoms. For instance, in the development of a copper detection method, this compound forms a complex with Cu(II) allowing its adsorptive accumulation on a mercury drop electrode for analysis []. This complex formation can lead to various downstream effects depending on the specific metal ion and the biological context. Studies show its metal complexes exhibit potential anti-cancer activity [] and can inhibit Topoisomerase II-α [], an enzyme crucial for DNA replication.

A: this compound has the molecular formula C3H9N3S and a molecular weight of 119.19 g/mol. While the provided literature doesn't explicitly detail all spectroscopic data, it highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the compound and its derivatives [, ]. Infrared (IR) spectroscopy is also frequently employed to identify characteristic functional groups, particularly the stretching vibrations of C=S and N-H bonds [, ].

A: Research indicates that this compound demonstrates stability and functionality under various conditions. For example, it forms stable complexes with metal ions in both solution and solid states []. It has been used as a coating on piezoelectric crystals for the detection of formic acid vapor, maintaining sensitivity for at least 60 days []. These findings suggest its potential for applications requiring durability and consistent performance.

A: Computational chemistry plays a role in understanding the behavior of this compound. Density Functional Theory (DFT) calculations, using the 6-31G(d) basis set and Local Spin Density Approximation (LSDA) method, have been employed to study the detection limit of copper traces in aqueous solutions []. This study successfully correlated the theoretical total energy of copper-4-Ethyl-3-thiosemicarbazide complexes with the experimentally determined detection limits, highlighting the predictive power of computational approaches.

A: Although not extensively covered in the provided research, some insights into the SAR of this compound can be gleaned. For instance, modifying the 4-ethyl group to other alkyl or aryl substituents could impact the compound's solubility, steric hindrance, and electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions or biological targets []. Further research focusing on systematic structural modifications and their impact on biological activities is crucial to establish a comprehensive SAR profile.

A: The research utilizes various analytical techniques to characterize and quantify this compound. NMR spectroscopy, including 1H and 13C NMR, helps confirm the structure and purity of the compound and its derivatives [, ]. IR spectroscopy identifies characteristic functional groups [, ]. In analytical applications, techniques like adsorptive stripping voltammetry are employed to detect metal ions after complexation with this compound [, ].

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